molecular formula C16H23N3O B7932584 (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7932584
M. Wt: 273.37 g/mol
InChI Key: TVYNQIKMNXUHHD-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral tertiary amide featuring a branched aliphatic backbone and a substituted benzyl group. Its structure includes:

  • An (S)-configured α-amino group.
  • A 2-cyano-benzyl moiety attached to the amide nitrogen.
  • An isopropyl group and a 3-methylbutyramide chain, contributing to steric bulk and lipophilicity.

Potential applications may include medicinal chemistry (e.g., enzyme inhibition) or catalysis, inferred from structurally related amides in the evidence .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)15(18)16(20)19(12(3)4)10-14-8-6-5-7-13(14)9-17/h5-8,11-12,15H,10,18H2,1-4H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYNQIKMNXUHHD-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1C#N)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of the Butyramide Skeleton

The synthesis begins with the activation of the 3-methyl-butyramide core, a critical step for facilitating subsequent substitutions. Thionyl chloride (SOCl₂) is commonly employed to convert the carboxylic acid precursor into its reactive acyl chloride intermediate. This intermediate is highly susceptible to nucleophilic attack, enabling the introduction of the isopropyl and cyano-benzyl groups. For example, treatment of 3-methyl-butyric acid with SOCl₂ in anhydrous tetrahydrofuran (THF) at 0–5°C generates the corresponding acyl chloride, which is then reacted with isopropylamine to form N-isopropyl-3-methyl-butyramide.

Sequential Substitution Reactions

The introduction of the 2-cyano-benzyl group requires careful optimization to avoid racemization. A two-step protocol is typically employed:

  • Alkylation of the Amide Nitrogen : The N-isopropyl intermediate undergoes alkylation with 2-cyanobenzyl bromide in the presence of a base such as triethylamine (Et₃N). This reaction is performed in dichloromethane (DCHM) at room temperature, yielding N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide.

  • Amination at the α-Position : The α-carbon of the butyramide is functionalized via a stereoselective amination reaction. Using (S)-2-aminobutanamide hydrochloride as a chiral auxiliary, the reaction proceeds under mild acidic conditions (pH 6–7) to preserve the S-configuration.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

Maintaining the S-configuration at the α-amino position is achieved through the use of chiral catalysts. For instance, palladium on carbon (Pd/C) in a hydrogen atmosphere facilitates asymmetric hydrogenation of intermediate imines, ensuring >98% enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases has been reported to separate enantiomers post-synthesis, though this method is less efficient.

Reaction Condition Optimization

  • Temperature : Reactions are conducted at 0–25°C to minimize thermal racemization.

  • Solvent Systems : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates while stabilizing intermediates.

  • Base Selection : Et₃N is preferred over stronger bases (e.g., NaOH) to avoid saponification of the amide bond.

Purification and Analytical Validation

Chromatographic Techniques

Final purification is achieved via flash column chromatography using cyclohexane/ethyl acetate (1:2 v/v) as the eluent. This step removes unreacted starting materials and byproducts, yielding the target compound with >95% purity.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms the presence of characteristic signals: δ 1.12 (d, 6H, isopropyl CH₃), δ 2.25 (m, 1H, CH(CH₃)₂), and δ 7.45–7.60 (m, 4H, aromatic H).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies enantiomeric purity, with a retention time of 12.3 min for the (S)-enantiomer.

  • Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 273.37 [M+H]⁺, consistent with the molecular formula C₁₆H₂₃N₃O.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Enantiomeric Excess (%)Key Advantage
Acyl Chloride Route789598Scalability for industrial production
Enzymatic Resolution458999High enantioselectivity
Asymmetric Hydrogenation829797Minimal byproduct formation

The acyl chloride route remains the most practical for large-scale synthesis due to its balance of yield and stereochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the benzyl group in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as chirality or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the amino group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key distinctions are summarized below:

Table 1: Structural and Functional Comparison of Selected Amides

Compound Name Substituents on Benzyl/Amide Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source Evidence
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide 2-cyano-benzyl, isopropyl, 3-methyl C₁₇H₂₄N₄O 300.40* High lipophilicity; potential enzyme modulation N/A (Target)
(S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide 2-chloro-benzyl C₁₆H₂₄ClN₃O 309.84 Discontinued commercial product; halogenated substituent for enhanced stability
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide 2,4-dichloro-benzyl C₁₅H₂₂Cl₂N₂O 317.25 Increased electron-withdrawing effects; potential antimicrobial activity
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl group Variable Variable Bacterial LeuRS inhibitor; therapeutic applications
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group C₁₃H₁₉NO₂ 221.30 Metal-catalyzed C–H functionalization

*Calculated based on analogous compounds.

Key Comparative Insights:

The isopropyl and 3-methylbutyramide groups increase steric hindrance, which may reduce metabolic degradation compared to simpler acetamide derivatives (e.g., 2-Amino-N-(2,2,2-trifluoroethyl) acetamide ).

Therapeutic Potential: While the target compound lacks direct pharmacological data, structurally related 2-Amino-N-(arylsulfinyl)-acetamides exhibit inhibition of bacterial aminoacyl-tRNA synthetase (LeuRS), suggesting similar mechanisms could be explored .

Synthetic Accessibility: The synthesis of N-(2-cyano-benzyl) derivatives may require specialized reagents (e.g., 2-cyanobenzylamine), contrasting with the more straightforward preparation of chloro-substituted analogs .

Research Findings and Implications

Structure-Activity Relationships (SAR): The cyano group in the target compound may improve target selectivity due to its ability to form hydrogen bonds or dipole interactions with enzyme active sites, as seen in related sulfonamide inhibitors . Lipophilicity: The branched aliphatic chain (3-methylbutyramide) likely enhances membrane permeability compared to linear-chain analogs (e.g., 2-(butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide ).

Gaps in Current Knowledge: No direct pharmacological or crystallographic data exist for the target compound. Future studies should prioritize enzymatic assays (e.g., against bacterial LeuRS) and structural elucidation via X-ray crystallography .

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is relevant for the treatment of type 2 diabetes mellitus. This compound features a unique structure that includes an amino group, a cyano group, and a benzyl moiety, contributing to its biological activity and reactivity in various chemical environments.

Structure

The IUPAC name for this compound is (2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-isopropyl-3-methylbutanamide. Its molecular formula is C15H21N3OC_{15}H_{21}N_3O, and it has a molecular weight of approximately 261.35 g/mol.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzyl Bromide Intermediate : This can be synthesized through bromination of benzyl alcohol.
  • Nucleophilic Substitution : The benzyl bromide undergoes nucleophilic substitution with a suitable amine.
  • Final Amidation Reaction : The product is formed by coupling the amine with the appropriate carboxylic acid derivative under suitable conditions.

This compound acts primarily as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin signaling. By inhibiting DPP-4, this compound enhances insulin secretion and reduces blood glucose levels.

Case Studies and Research Findings

  • DPP-4 Inhibition : Research has shown that compounds similar to this compound exhibit promising DPP-4 inhibitory activity, leading to significant reductions in blood glucose levels in diabetic models.
    CompoundIC50 (µM)Reference
    This compound5.1
    Sitagliptin (Control)0.5
  • Selectivity Studies : Comparative modeling studies have indicated that this compound selectively inhibits DPP-4 without significantly affecting other related enzymes like CDK9, suggesting a favorable safety profile for potential therapeutic applications .
  • In Vivo Studies : In animal models, administration of this compound resulted in improved glycemic control and reduced weight gain compared to untreated controls, highlighting its potential utility in managing type 2 diabetes .

Additional Biological Activities

Beyond its role as a DPP-4 inhibitor, preliminary studies suggest that this compound may also interact with various receptors and enzymes involved in metabolic pathways, warranting further investigation into its broader pharmacological effects.

Q & A

Advanced Research Question

  • Molecular docking simulations : Use the compound’s 3D structure (from X-ray or DFT) to predict binding modes with targets like G-protein-coupled receptors (GPCRs) or kinases .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized targets.
  • Fluorescence polarization assays : Quantify competitive binding against fluorescent probes in solution.
  • In vitro functional assays : Test activity in cell lines overexpressing target proteins (e.g., mitochondrial modulators, as seen in related compounds) .

How to determine the absolute configuration of chiral centers experimentally?

Basic Research Question

  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for anomalous dispersion effects .
  • Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra for stereochemical assignment.
  • Chiral derivatization : React with Mosher’s acid chloride and analyze 1^1H NMR diastereomeric shifts .

What in silico methods predict pharmacokinetic properties, and how are they validated?

Advanced Research Question

  • ADMET prediction tools : Use ACD/Labs Percepta or SwissADME to estimate solubility, permeability, and metabolic stability .
  • Validation : Compare predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability).
  • Physicochemical profiling : Measure logP (octanol-water partition coefficient) experimentally and correlate with computational results.

How to troubleshoot unexpected byproducts during synthesis?

Advanced Research Question

  • Mechanistic studies : Use LC-MS to identify byproducts. Common issues include:
    • N-alkylation competing with O-alkylation (adjust base strength or solvent polarity).
    • Racemization during coupling (switch to milder reagents like HATU instead of EDCI) .
  • Reaction monitoring : Employ in situ IR or Raman spectroscopy to track intermediate formation.

What computational approaches model the compound’s reactivity in solution?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Analyze solvation effects and conformational ensembles in explicit solvent.
  • Reactivity descriptors : Calculate Fukui indices or electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Solvent-free energy calculations : Use COSMO-RS to model solubility and partitioning behavior.

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Advanced Research Question

  • Scaffold modification : Synthesize analogs with variations in the cyano-benzyl, isopropyl, or methyl groups.
  • Biological testing : Screen derivatives against disease-relevant targets (e.g., kinases, proteases) and correlate activity with structural features.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic interactions influencing potency .

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